Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with dimethoxyphenyl and dimethyl groups, along with a carboxylate moiety. The potassium salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate precursors to form the quinoline coreThe final step involves the formation of the potassium salt to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow photochemical reactions and microwave-assisted synthesis. These methods offer advantages such as reduced reaction times and increased yields .
Chemical Reactions Analysis
Types of Reactions
Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-(3,4-dimethoxyphenyl)-quinoline-4-carboxylate
- 6,8-dimethylquinoline-4-carboxylate
- 3,4-dimethoxyphenyl-quinoline derivatives
Uniqueness
Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethoxyphenyl and dimethyl groups, along with the carboxylate moiety, enhances its solubility, stability, and potential biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.K/c1-11-7-12(2)19-14(8-11)15(20(22)23)10-16(21-19)13-5-6-17(24-3)18(9-13)25-4;/h5-10H,1-4H3,(H,22,23);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRPRYLSPGZRQM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)[O-])C.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18KNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.